N'-[(11E)-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]-2-PHENYLACETOHYDRAZIDE
Description
N'-[(11E)-Indeno[1,2-b]quinoxalin-11-ylidene]-2-phenylacetohydrazide is a hydrazide derivative featuring an indenoquinoxaline core. The compound’s structure includes:
- Indeno[1,2-b]quinoxaline core: A fused tricyclic system with conjugated π-electrons, facilitating interactions with biological targets like DNA or kinases.
- Hydrazone group (-NH-N=C-): A Schiff base moiety known for diverse pharmacological activities, including antimicrobial and anticancer effects.
- Phenylacetohydrazide substituent: A hydrophobic aromatic group that may enhance bioavailability and target binding .
Synthesis typically involves condensation of indenoquinoxalin-11-one derivatives with phenylacetohydrazide precursors under mild acidic or basic conditions, as seen in analogous hydrazone syntheses .
Properties
IUPAC Name |
N-(10H-indeno[2,3-b]quinoxalin-11-ylimino)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O/c28-20(14-15-8-2-1-3-9-15)26-27-22-17-11-5-4-10-16(17)21-23(22)25-19-13-7-6-12-18(19)24-21/h1-13,25H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMPVKNHNWVEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N=NC2=C3C(=NC4=CC=CC=C4N3)C5=CC=CC=C52 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(11E)-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation of hydrazine with indenoquinoxaline derivatives under reflux conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N’-[(11E)-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]-2-PHENYLACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Synthesis of the Compound
The synthesis of N'-[(11E)-indeno[1,2-b]quinoxalin-11-ylidene]-2-phenylacetohydrazide typically involves the condensation reaction between indenoquinoxaline derivatives and phenylacetohydrazide. The general method for synthesizing such compounds often includes:
- Reagents : Indeno[1,2-b]quinoxaline derivatives, phenylacetohydrazide, and suitable solvents.
- Conditions : The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol.
- Yield : The yield can vary based on the specific conditions and purity of the reactants used.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
Anticancer Properties
Studies have shown that indenoquinoxaline derivatives can act as potent anticancer agents. They may inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in tumor growth.
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties, particularly in models of neuroinflammation and ischemia-reperfusion injury. Its ability to cross the blood-brain barrier enhances its potential as a treatment for neurodegenerative diseases.
Antimicrobial Activity
This compound has also demonstrated antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. Key factors influencing its biological activity include:
- Substituents on the indenoquinoxaline core : Variations in substituents can enhance or diminish activity.
- Geometric configuration : The E/Z isomerism may play a significant role in determining the biological effectiveness of the compound.
Case Studies
Several studies have documented the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Schepetkin et al. (2019) | Anticancer activity | Reported significant inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Kotharkar & Shinde (2006) | Antimicrobial properties | Demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Recent DFT Studies | Structural analysis | Provided insights into the stability of various isomers and their potential bioavailability. |
Mechanism of Action
The mechanism of action of N’-[(11E)-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone (Compound 3)
- Structural Similarities: Shares the indenoquinoxaline core and hydrazone group.
- Key Differences : Substituted with a 4-ethylbenzylidene group instead of phenylacetohydrazide.
- Lacks direct activity data compared to the target compound.
- Synthesis: Formed via condensation of indenoquinoxalin-11-one hydrazone with 4-ethylbenzaldehyde in ethanol (89% yield) .
2-(2,3-Dihydro-1H-inden-4-yloxy)-N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]acetohydrazide
- Structural Similarities : Contains a hydrazone group and aromatic substituents.
- Key Differences: Quinoline core replaces indenoquinoxaline; includes a dihydroindenyloxy group.
- Biological Activity: Not explicitly reported, but quinoline derivatives are known for antimalarial and kinase inhibitory roles .
Indeno[1,2-b]indole Derivatives (e.g., Compounds 5a, 7a)
- Structural Similarities : Planar tricyclic core with substituents at positions 5 and 5.
- Key Differences: Indenoindole core instead of indenoquinoxaline; keto or hydroxyl groups at the D-ring.
- Biological Activity :
Pharmacological and Biochemical Comparisons
Enzyme Inhibition
- Indeno[1,2-b]indoles: CK2 inhibition correlates with substituent hydrophobicity and hydrogen-bond acceptors (e.g., IC50 = 0.43 µM for compound 7a) .
- Indenoquinoxaline Hydrazones: Target compound’s hydrazone group may enhance kinase/DNA binding, but specific IC50 data are unavailable.
DNA Binding
- Aromatized Indeno[1,2-b]quinoline-9,11-diones: Exhibit higher DNA binding affinities (FDE ≤ -10 kcal/mol) than non-aromatized analogues due to enhanced π-stacking .
- Target Compound: The indenoquinoxaline core likely enables similar intercalation, but experimental validation is needed.
Biological Activity
N'-[(11E)-Indeno[1,2-b]quinoxalin-11-ylidene]-2-phenylacetohydrazide is a compound that has garnered interest due to its potential biological activities. This compound belongs to the class of indenoquinoxaline derivatives, which have been studied for their various pharmacological properties, including anti-inflammatory and neuroprotective effects.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between indeno[1,2-b]quinoxaline derivatives and phenylacetohydrazide. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Anti-inflammatory Properties
Recent studies have indicated that indenoquinoxaline derivatives exhibit significant anti-inflammatory activity. For instance, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions suggest that this compound can effectively cross the blood-brain barrier, making it a candidate for treating neuroinflammation .
Neuroprotective Effects
Research has shown that compounds within this class may provide neuroprotection in models of ischemia-reperfusion injury. The mechanism is thought to involve the inhibition of specific signaling pathways associated with neuronal cell death . The compound's ability to modulate these pathways positions it as a potential therapeutic agent for neurodegenerative diseases.
Antioxidant Activity
Indenoquinoxaline derivatives have also been evaluated for their antioxidant properties. Studies indicate that these compounds can scavenge free radicals effectively, thus reducing oxidative stress in cellular models . This property is crucial in preventing cellular damage associated with various diseases.
Case Studies
Q & A
Q. What are the critical reaction conditions for synthesizing N'-[(11E)-indeno[1,2-b]quinoxalin-11-ylidene]-2-phenylacetohydrazide with high purity and yield?
Methodological Answer: Synthesis typically involves multi-step condensation and cyclization reactions. Key parameters include:
- Temperature control : Maintaining 60–80°C during hydrazide formation to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) improve reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Avoids decomposition |
| Solvent | DMF/DMSO | Enhances solubility |
| Catalyst Loading | 5–10 mol% | Accelerates kinetics |
Reference to analogous hydrazide syntheses suggests yield optimization via iterative adjustment of these variables .
Q. How can researchers confirm the molecular structure and stereochemistry of the synthesized compound?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:
- NMR Spectroscopy : - and -NMR verify proton environments and carbon frameworks. Look for characteristic imine (C=N) peaks at ~160 ppm in -NMR .
- X-ray Crystallography : Resolves stereochemistry (e.g., E configuration at the indenoquinoxaline moiety) and molecular conformation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Cross-validation across techniques minimizes misinterpretation of overlapping signals (e.g., aromatic protons in -NMR) .
Advanced Research Questions
Q. How can computational methods predict the electronic and photophysical properties of this compound?
Methodological Answer: Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) simulations are critical:
- HOMO-LUMO Analysis : Predicts charge-transfer behavior and fluorescence potential. For indenoquinoxaline derivatives, narrow HOMO-LUMO gaps (~3 eV) suggest visible-light absorption .
- Excited-State Dynamics : Molecular dynamics simulations model fluorescence lifetimes and quantum yields.
- Solvent Effects : Polarizable continuum models (PCM) account for solvent polarity on spectral shifts.
Experimental validation via UV-Vis and fluorescence spectroscopy is necessary to refine computational parameters .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Contradictions (e.g., unexpected -NMR splitting or IR peak shifts) require:
- Multi-Technique Cross-Validation : Compare NMR, IR, and X-ray data to identify artifacts.
- Dynamic NMR Studies : Variable-temperature NMR resolves conformational exchange broadening.
- Isotopic Labeling : -labeling clarifies ambiguous hydrazide/imine environments.
- Statistical Analysis : Principal Component Analysis (PCA) identifies outliers in spectral datasets .
For example, tautomeric equilibria in hydrazide derivatives may explain shifting IR carbonyl peaks .
Q. How can combinatorial experimental design optimize reaction yields for scaled synthesis?
Methodological Answer: Replace traditional one-variable-at-a-time (OVAT) approaches with Design of Experiments (DoE) :
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio).
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear interactions between factors.
| Design Type | Application | Example Outcome |
|---|---|---|
| Plackett-Burman | Identify key variables | Solvent polarity > catalyst |
| Central Composite | Optimize yield/purity trade-off | 85% yield at 70°C, 7 mol% catalyst |
Parallel synthesis platforms enable rapid screening of 10–20 conditions per batch .
Q. What mechanistic insights can explain fluorescence quenching in polar solvents?
Methodological Answer: Fluorescence behavior is solvent-dependent due to:
- Solvatochromism : Polar solvents stabilize excited states, causing red shifts (e.g., 20 nm shift in DMSO vs. hexane).
- Aggregation-Induced Quenching (ACQ) : Concentration-dependent studies (e.g., Stern-Volmer plots) quantify quenching constants.
- Computational Modeling : Simulate solvent-solute interactions to predict Stokes shifts.
Experimental data from time-resolved fluorescence spectroscopy paired with TD-DFT can disentangle radiative vs. non-radiative decay pathways .
Data Analysis and Reporting
Q. How should researchers handle contradictory biological activity data across assays?
Methodological Answer:
- Dose-Response Curves : Calculate IC₅₀ values across multiple assays (e.g., antimicrobial vs. cytotoxicity).
- Meta-Analysis : Pool data from independent studies using random-effects models to identify trends.
- Structural-Activity Relationships (SAR) : Compare with analogs (e.g., 2-phenylquinoxaline derivatives) to isolate functional group contributions .
For example, substituent electronegativity on the phenyl ring may correlate with activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
